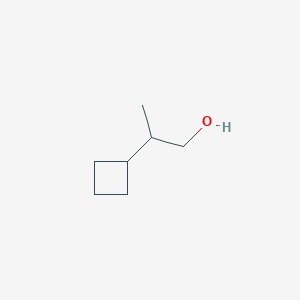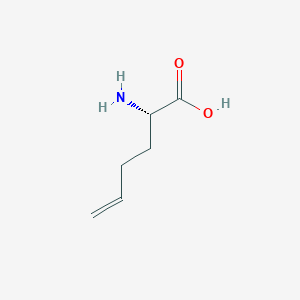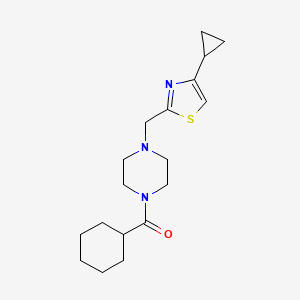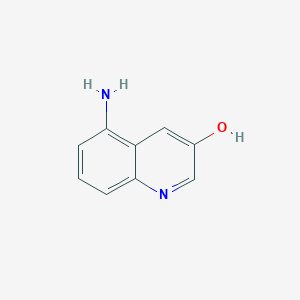
2-Cyclobutylpropan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclobutylpropan-1-ol is a chemical compound with the CAS Number: 861575-42-0 . It has a molecular weight of 114.19 and its IUPAC name is this compound . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H14O/c1-6(5-8)7-3-2-4-7/h6-8H,2-5H2,1H3 . This indicates that the compound has 7 carbon atoms, 14 hydrogen atoms, and 1 oxygen atom . It also contains 1 primary alcohol group .Physical And Chemical Properties Analysis
This compound has a melting point of 27-28 degrees Celsius . It is stored at room temperature and is in liquid form .Wissenschaftliche Forschungsanwendungen
Catalysis and Material Science Nitrogen-doped carbon nanotubes (NCNTs), investigated for the selective allylic oxidation of cyclohexene, reveal the potential of 2-Cyclobutylpropan-1-ol in catalysis and material science. The study highlights NCNTs' ability to catalyze reactions efficiently without metals, offering a sustainable alternative to traditional catalysts. This research underlines the significance of nitrogen doping in enhancing catalytic performance, potentially broadening applications in green chemistry and sustainable industrial processes (Cao, Yu, Peng, & Wang, 2014).
Supramolecular Chemistry Cyclodextrins (CDs), with their ability to form stable complexes with various organic, inorganic, and biological molecules, exemplify the application of this compound in constructing nano-scale supramolecular systems. CDs' inclusion complex forming capability enables the modification of material properties significantly, marking its importance in food, pharmaceuticals, and environmental applications. This review provides a comprehensive overview of CDs' role in supramolecular chemistry, emphasizing their utility in enhancing drug delivery, stabilizing flavors, and facilitating environmental protection efforts (Chen & Liu, 2010).
Solid-State Organic Synthesis The exploration of organic synthesis in the solid state via hydrogen-bond-driven self-assembly highlights another application area. By using small molecules as linear templates, chemists can control intermolecular [2 + 2] photodimerizations, demonstrating the potential of this compound in guiding the synthesis of complex molecules. This approach leverages the organic solid state to direct chemical reactions, showcasing the feasibility of synthesizing molecules that may be challenging to obtain through conventional solution-based methods. The methodology underscores the importance of molecular recognition and self-assembly in advancing synthetic chemistry (MacGillivray, 2008).
Safety and Hazards
The safety information for 2-Cyclobutylpropan-1-ol includes several hazard statements: H227, H315, H319, H335 . These indicate that the compound is a flammable liquid and vapor, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P210, P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 . These statements provide guidance on how to handle and store the compound safely .
Eigenschaften
IUPAC Name |
2-cyclobutylpropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O/c1-6(5-8)7-3-2-4-7/h6-8H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXVVMLKYZIOIFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1CCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2716760.png)

![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)tetrahydrofuran-2-carboxamide](/img/structure/B2716763.png)
![Lithium;2-oxaspiro[3.3]heptane-6-carboxylate](/img/structure/B2716764.png)





![8-(6-Fluoro-3-tosylquinolin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2716773.png)

![N-(4-chlorophenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2716778.png)
![2-(2-Chloro-6-fluorophenyl)-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]acetamide](/img/structure/B2716782.png)
![1,3-Dimethyl-6-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine-2,4-dione](/img/structure/B2716783.png)